molecular formula C8H13BrN2O2S2 B5121784 3-allyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide hydrobromide

3-allyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide hydrobromide

Cat. No. B5121784
M. Wt: 313.2 g/mol
InChI Key: ONNGHYLWVYHEJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-allyl-2-(substituted imino)-4-phenyl-3H-thiazole derivatives, including the hydrobromide salt, typically involves the reaction of allyl-thioureas and brominated precursors. For instance, the regioselective synthesis of novel 3-allyl derivatives as antibacterial agents showcases the strategic use of allyl groups in constructing the thiazole core through reactions with allyl-thioureas and 2-bromoacetophenone (Abbasi Shiran et al., 2013).

Molecular Structure Analysis

The molecular structure of these derivatives is characterized using spectral and elemental analysis, indicating the presence of the thiazole ring and confirming the regioselectivity of the synthesis. The detailed study of the imidazo[2,1-b]-1,3,4-thiadiazole system, including its hydrobromide derivative, provides insight into the molecular properties, such as aromaticity and basicity, influenced by the substitution pattern and the nature of the functional groups involved (Schenetti et al., 1980).

Chemical Reactions and Properties

Chemical reactions involving 3-allyltetrahydrothieno derivatives demonstrate a range of reactivities, including the formation of various functionalized compounds through reactions with thiosemicarbazide and the rearrangement under specific conditions to yield novel compounds with nitrogen functionality at the imino group (Makarenko et al., 1994).

Mechanism of Action

The mechanism of action of thiazole-containing drugs often involves interaction with biological macromolecules. For example, some thiazole-containing drugs inhibit enzymes or interact with receptors, leading to their therapeutic effects .

Physical and Chemical Properties Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

The field of thiazole research is active and ongoing, with scientists continually developing new thiazole-containing compounds for various applications, particularly in the field of medicine . These compounds are being explored for their potential as antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive agents .

properties

IUPAC Name

5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S2.BrH/c1-2-3-10-6-4-14(11,12)5-7(6)13-8(10)9;/h2,6-7,9H,1,3-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNGHYLWVYHEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2CS(=O)(=O)CC2SC1=N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyltetrahydrothieno[3,4-d][1,3]thiazol-2(3h)-imine 5,5-dioxide hydrobromide

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